Terbutryn
Overview
Description
Terbutryn is a selective herbicide belonging to the triazine class of compounds. It is primarily used to control grasses and broadleaf weeds in various crops such as cereals, sugarcane, and potatoes. Additionally, it is employed as an aquatic herbicide to manage submerged and free-floating weeds and algae in water bodies .
Mechanism of Action
Target of Action
Terbutryn primarily targets the photosynthetic reaction center proteins . These proteins are crucial components of the photosynthetic reaction center, a membrane-bound complex that mediates the initial photochemical event in the electron transfer process of photosynthesis .
Mode of Action
This compound inhibits photosynthesis by disrupting the electron transport system . It interacts with the photosynthetic reaction center proteins, affecting the electron transport pathway of photosynthesis . This interaction results in the inhibition of photosynthesis, which can significantly impact the growth and survival of photosynthetic organisms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain . This compound acts on photosystem II, disrupting the normal flow of electrons . This disruption can lead to a decrease in photosynthetic efficiency and, consequently, a reduction in the growth rate of photosynthetic organisms .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of photosynthesis, leading to a significant reduction in the growth rate of photosynthetic organisms . For instance, in a study on the dinoflagellate Alexandrium catenella, exposure to this compound at certain concentrations significantly reduced the organism’s growth rate by inhibiting photosynthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, herbicides like this compound enter the ocean through surface runoff, posing a serious pollution threat in coastal areas . As photosynthetic inhibitors, triazine herbicides like this compound are more harmful to marine photosynthetic organisms, especially phytoplankton, than to marine animals . Additionally, soil temperature and moisture can also influence the activity and persistence of this compound .
Biochemical Analysis
Biochemical Properties
Terbutryn inhibits photosynthesis by disrupting the electron transport system . It interacts with various enzymes and proteins involved in photosynthesis, leading to the inhibition of this vital process .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit photosynthesis in Alexandrium catenella, a harmful algal bloom forming dinoflagellate . This inhibition affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to biomolecules involved in photosynthesis, leading to enzyme inhibition and changes in gene expression . This disruption of the electron transport system results in the inhibition of photosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a relatively slow degradation rate in water and is not volatile . Its effects on cellular function over time have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, long-term intake of this compound at 150 mg/kg body weight/day causes follicular hyperplasia, liver adenomas, and body weight loss in rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of photosynthesis. It interacts with enzymes and cofactors involved in these pathways, leading to effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Detailed information about its transporters or binding proteins and effects on its localization or accumulation is currently lacking .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are primarily associated with the chloroplasts, where photosynthesis occurs . Detailed information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbutryn is synthesized through a series of chemical reactions involving triazine derivativesThe reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Terbutryn undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives
Scientific Research Applications
Terbutryn has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of triazine herbicides in various chemical reactions.
Biology: Investigated for its effects on photosynthesis and plant physiology.
Medicine: Studied for its potential genotoxic and endocrine-disrupting effects.
Industry: Employed in the formulation of herbicidal products and as an additive in antifouling paints .
Comparison with Similar Compounds
Atrazine: Another triazine herbicide with similar applications but different selectivity and persistence.
Simazine: Used for similar purposes but has a different environmental fate and toxicity profile.
Prometryn: Shares structural similarities but differs in its spectrum of activity and degradation products
Uniqueness of Terbutryn: this compound is unique due to its specific combination of tert-butyl and ethylamine groups, which confer distinct herbicidal properties and environmental behavior. Its effectiveness in both terrestrial and aquatic environments sets it apart from other triazine herbicides .
Biological Activity
Terbutryn is a widely used herbicide belonging to the triazine class, primarily employed in agriculture to control unwanted vegetation by inhibiting photosynthesis. This compound's biological activity has significant implications for both target and non-target organisms, leading to a variety of ecological and toxicological concerns.
This compound, chemically known as 2-(ethylamino)-4-(tert-butylamino)-6-(methylthio)-1,3,5-triazine, functions by inhibiting photosystem II (PSII) in plants and algae. It competes with the natural substrate at the QB binding site of PSII, disrupting electron transport and ultimately leading to reduced photosynthetic efficiency. This inhibition has been characterized through crystallography studies that show this compound binding via hydrogen bonds at the QB site, significantly affecting the redox potential of QA and contributing to photoinhibition in cyanobacteria and higher plants .
Ecotoxicological Effects
The ecotoxicological impact of this compound has been extensively studied across various species. Below is a summary of key findings from research on its effects on aquatic organisms:
Case Studies
- Zebrafish Developmental Toxicity : A study investigated the effects of this compound on zebrafish embryos at concentrations of 2, 4, and 6 mg/L. The results indicated significant morphological changes including reduced body size and edema in the yolk sac. Gene expression analysis revealed alterations consistent with apoptosis and disrupted organ development, suggesting this compound's potential as a developmental toxicant .
- Effects on Freshwater Ecosystems : Research conducted in experimental streams showed that this compound concentrations as low as 0.6 µg/L significantly decreased aufwuchs production. Furthermore, population growth of Lumbriculus variegatus was adversely affected at concentrations of 6 µg/L, underscoring the herbicide's impact on benthic communities .
- Bioconcentration Studies : this compound has been shown to bioaccumulate in aquatic organisms. For instance, calculated bioconcentration factors (BCF) for muscle tissue in common carp after exposure to this compound were noted to be as high as 181 L/kg . This raises concerns about trophic transfer and long-term ecological impacts.
Environmental Persistence and Degradation
This compound exhibits slow biodegradation in the environment, which is influenced by microbial adaptation mechanisms. Studies show that photodegradation occurs more rapidly under UV light compared to simulated sunlight conditions . The persistence of this compound raises concerns about its accumulation in aquatic environments and potential effects on food webs.
Properties
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024318 | |
Record name | Terbutryn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
Record name | Terbutryn | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7323 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
154-160 °C at 0.06 mm Hg | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C | |
Record name | SID47193751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 at 20 °C | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C | |
Record name | Terbutryn | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7323 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reactions. The types of the N-alkyl and the chlorine-subsitutuent groups in the structures of the s-triazines tested appear important in determing the degree of the interference. | |
Record name | TERBUTRYNE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, CRYSTALLINE, White powder | |
CAS No. |
886-50-0 | |
Record name | Terbutryn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-50-0 | |
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Record name | Terbutryn [ANSI:BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886500 | |
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Record name | Terbutryn | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08215 | |
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Record name | Terbutryn | |
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Record name | Terbutryn | |
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Record name | TERBUTRYN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXL474TLFP | |
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Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104 °C | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does terbutryn exert its herbicidal effect?
A1: this compound acts by inhibiting photosynthesis in susceptible plants. [, , , ] It binds to the QB binding site in photosystem II, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ] This leads to chlorosis and growth retardation in sensitive plants. [, , ]
Q2: Are there differences in this compound sensitivity among plant species?
A2: Yes, significant variations in this compound sensitivity exist among plant species. For instance, wheat exhibits higher tolerance to this compound compared to sorghum. [, ] This difference in susceptibility is linked to variations in absorption, translocation, and the ability of different plant species to metabolize this compound. [, ]
Q3: Does the growth stage of a plant influence its susceptibility to this compound?
A3: Research suggests that growth stage can influence a plant's response to this compound. For example, younger barnyardgrass plants (5-10 cm tall) were found to be more susceptible to this compound than older, taller plants (15-20 cm). [] This difference is attributed to reduced herbicide absorption and translocation in older plants. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C10H19N5S and a molecular weight of 241.35 g/mol.
Q5: How does this compound behave in different soil types and under varying environmental conditions?
A5: this compound exhibits varying persistence and activity in different soil types and under varying environmental conditions. [, , , , ] Factors like soil temperature, moisture content, organic matter, and pH can significantly influence its degradation rate and bioavailability. [, , , , ] For instance, its degradation is slower in disinfected soils or soils treated with certain fungicides. []
Q6: What are the primary pathways for this compound degradation in the environment?
A6: this compound can undergo degradation through various pathways, including biodegradation, photodegradation, and abiotic hydrolysis. [, , , ] Biodegradation, mainly by microorganisms in soil and water, can lead to the formation of metabolites like hydroxy-terbutryn. [, , , ] Photodegradation, driven by sunlight, can generate a wider range of transformation products. [, ] Abiotic hydrolysis, influenced by pH, contributes to the formation of specific metabolites like this compound-2-hydroxy. []
Q7: What is the environmental fate of this compound after application?
A7: After application, this compound can persist in soil and water, posing potential risks to aquatic ecosystems. [, , , ] It can leach from treated soils and contaminate surface waters, especially during rainfall events. [, , , ] Its presence in water bodies has been linked to the contamination of drinking water sources. []
Q8: How can the environmental risks associated with this compound be mitigated?
A8: Mitigation strategies involve optimizing application rates, minimizing runoff from treated areas, and promoting its degradation. [, , ] Using alternative weed control methods, such as mechanical removal or employing less persistent herbicides, can further reduce environmental risks. [, ]
Q9: How is this compound typically analyzed in environmental samples?
A9: Various analytical techniques are employed to detect and quantify this compound and its transformation products in environmental matrices like water, soil, and plant tissues. [, , , , ] Commonly used methods include gas chromatography coupled with mass spectrometry (GC-MS), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and immunoassays. [, , , , ] These methods offer high sensitivity and selectivity for monitoring this compound in complex environmental samples.
Q10: What are some future research areas related to this compound?
A10: Future research should focus on:
- Understanding the long-term fate and impact of this compound and its transformation products in the environment. [, , , ]
- Developing more sustainable and environmentally friendly alternatives for weed control. [, , ]
- Investigating the potential for bioremediation strategies to clean up this compound-contaminated sites. [, ]
- Exploring the application of advanced analytical techniques, such as compound-specific isotope analysis (CSIA), to better understand this compound degradation pathways and sources in the environment. [, , ]
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